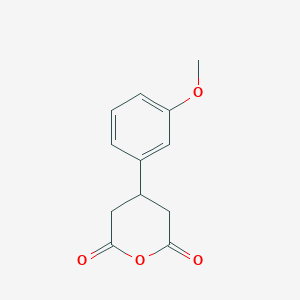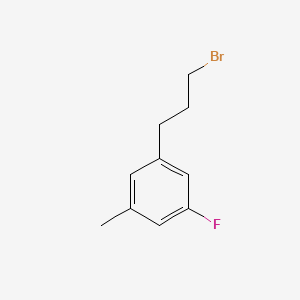
3-(3-Bromopropyl)-5-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopropyl)-5-fluorotoluene is an organic compound that features both bromine and fluorine substituents on a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-5-fluorotoluene can be achieved through a multi-step process involving the following key steps:
Bromination of Propyl Group:
Fluorination of Toluene: The fluorination of the toluene ring can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopropyl)-5-fluorotoluene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine substituent can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromopropyl)-5-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopropyl)-5-fluorotoluene depends on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In electrophilic aromatic substitution, the fluorine substituent directs the incoming electrophile to specific positions on the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromopropyl)toluene: Lacks the fluorine substituent, making it less reactive in electrophilic aromatic substitution reactions.
5-Fluorotoluene: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.
3-(3-Chloropropyl)-5-fluorotoluene: Similar structure but with chlorine instead of bromine, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
3-(3-Bromopropyl)-5-fluorotoluene is unique due to the presence of both bromine and fluorine substituents, which provide a combination of reactivity and selectivity in various chemical reactions. This makes it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H12BrF |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-5-9(3-2-4-11)7-10(12)6-8/h5-7H,2-4H2,1H3 |
Clave InChI |
ICJBFILSFJOOKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


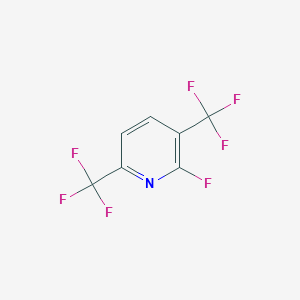

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

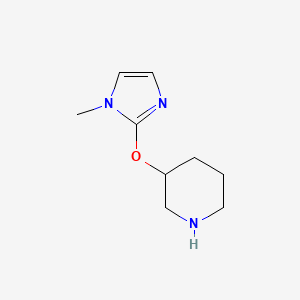
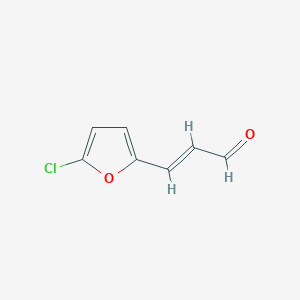


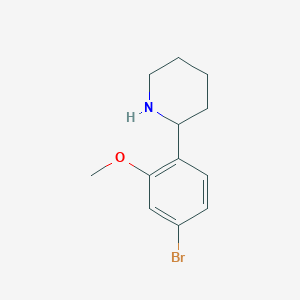
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)

